Cas no 607740-02-3 (2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid)
![2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid structure](https://ja.kuujia.com/scimg/cas/607740-02-3x500.png)
2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid 化学的及び物理的性質
名前と識別子
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- 4-(benzimdazole-1H)phenyl boronic acid
- 2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid
- (4-Imidazo[1,2-a]pyridin-2-ylphenyl)-boronic acid
- B-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)boronic acid
- (4-(imidazo[1,2-a]pyridin-2-yl)phenyl)boronicacid
- SCHEMBL5309159
- CS-0178436
- DA-04462
- 607740-02-3
- (4-{imidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid
- Boronic acid, (4-imidazo[1,2-a]pyridin-2-ylphenyl)-
- (4-(imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid
-
- インチ: InChI=1S/C13H11BN2O2/c17-14(18)11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9,17-18H
- InChIKey: IXSWJPRIIKFPBZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 238.0913578Da
- どういたいしつりょう: 238.0913578Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8Ų
じっけんとくせい
- 密度みつど: 1.24
2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM540654-1g |
(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid |
607740-02-3 | 95%+ | 1g |
$496 | 2023-01-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249106-1g |
(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid |
607740-02-3 | 95% | 1g |
¥4517.00 | 2024-05-07 | |
Ambeed | A728398-1g |
(4-(IMidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid |
607740-02-3 | 95% | 1g |
$445.0 | 2024-08-02 |
2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acidに関する追加情報
Introduction to 2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid (CAS No: 607740-02-3)
2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by its CAS number 607740-02-3, features a boronic acid functional group attached to a cyclohexadiene core, which is further substituted with a benzo[d]imidazole moiety. The combination of these structural elements imparts distinct reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and drug development.
The benzo[d]imidazole scaffold is a well-known pharmacophore in medicinal chemistry, frequently incorporated into molecules targeting various biological pathways. Its presence in this compound suggests potential applications in the design of novel therapeutic agents, particularly those aimed at modulating enzyme activity or interacting with specific biological receptors. The cyclohexa-2,4-dienylboronic acid portion of the molecule introduces a conjugated system that can participate in photophysical processes, such as fluorescence or phosphorescence, which are increasingly relevant in the development of bioimaging agents and optoelectronic materials.
Recent advancements in the field of boronic acids have highlighted their utility as key intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The boronic acid functionality in 2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid enables efficient coupling with aryl or vinyl halides, facilitating the construction of complex molecular architectures. This capability has been leveraged in the synthesis of heterocyclic compounds and polymers with tailored properties for applications ranging from pharmaceuticals to advanced materials.
The cyclohexadiene core contributes to the compound's conformational flexibility, which can be exploited to optimize binding affinity and pharmacokinetic profiles in drug design. Additionally, the conjugation between the cyclohexadiene and benzo[d]imidazole moieties may influence electronic properties, making this compound a candidate for applications in organic electronics, such as light-emitting diodes (OLEDs) or photovoltaic devices. The growing interest in sustainable chemistry has also spurred research into the environmental impact and biodegradability of such compounds, prompting investigations into their metabolic pathways and potential ecological roles.
In the realm of drug discovery, 2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid has been explored as a precursor for derivatives with anti-inflammatory, anticancer, and antimicrobial properties. The benzo[d]imidazole ring is known to interact with various biological targets, including kinases and ion channels, while the boronic acid moiety can be modified to enhance solubility or stability. Preclinical studies have begun to investigate the potential of this compound as a scaffold for developing next-generation therapeutics that address unmet medical needs.
The synthesis of 2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid presents both challenges and opportunities for synthetic chemists. The need for precise control over regioselectivity and stereochemistry underscores the importance of advanced synthetic methodologies. Recent reports have demonstrated innovative approaches using transition-metal catalysis and flow chemistry to improve yields and purity. These advancements not only enhance the accessibility of this compound but also pave the way for its broader application in industrial-scale synthesis.
The growing body of research on organoboron compounds has highlighted their role in developing cutting-edge technologies beyond traditional pharmaceuticals. For instance, boron-containing materials are being investigated for their potential use in targeted cancer therapies, such as boron neutron capture therapy (BNCT), where specific boron derivatives are selectively accumulated in tumor tissues. The unique properties of 2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid make it a promising candidate for such applications, given its ability to undergo selective bioconjugation and targeted delivery.
Future directions in the study of this compound may include exploring its interactions with metal ions or its behavior under different environmental conditions. Understanding these interactions could unlock new synthetic pathways or reveal unexpected biological activities. Additionally, computational modeling techniques are being increasingly employed to predict the behavior of complex molecules like this one before experimental synthesis begins. Such computational approaches can significantly reduce experimental costs and accelerate the discovery process.
The versatility of 2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid extends beyond its immediate applications in drug development and materials science. Its structural motifs are likely to inspire new generations of molecules with enhanced functionalities across multiple disciplines. As research continues to uncover new possibilities for this compound and related derivatives, its significance in advancing chemical innovation is poised to grow even further.
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